molecular formula C18H22ClNO2 B1437173 N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline CAS No. 1040686-85-8

N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline

Cat. No.: B1437173
CAS No.: 1040686-85-8
M. Wt: 319.8 g/mol
InChI Key: SDCXRLWDMVLSDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline typically involves the reaction of 2-chlorophenylpropylamine with 3-(2-methoxyethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline include other aniline derivatives with different substituents on the phenyl ring or the aniline nitrogen. Examples include:

Uniqueness

What sets this compound apart is its specific combination of a chlorophenyl group and a methoxyethoxy group, which imparts unique chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

N-[3-(2-chlorophenyl)propyl]-3-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-21-12-13-22-17-9-4-8-16(14-17)20-11-5-7-15-6-2-3-10-18(15)19/h2-4,6,8-10,14,20H,5,7,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCXRLWDMVLSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)NCCCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199435
Record name 2-Chloro-N-[3-(2-methoxyethoxy)phenyl]benzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040686-85-8
Record name 2-Chloro-N-[3-(2-methoxyethoxy)phenyl]benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040686-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[3-(2-methoxyethoxy)phenyl]benzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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